molecular formula C40H78O4Zn B12926620 Zinc diicosanoate CAS No. 93028-35-4

Zinc diicosanoate

Cat. No.: B12926620
CAS No.: 93028-35-4
M. Wt: 688.4 g/mol
InChI Key: CCTYJGNBCQQCKM-UHFFFAOYSA-L
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Description

Zinc diicosanoate is a zinc salt derived from icosanoic acid (C20:0), a saturated fatty acid. Its chemical formula is Zn(C₂₀H₃₉O₂)₂, where zinc (Zn²⁺) coordinates with two icosanoate anions. This compound is structurally analogous to other zinc carboxylates but distinguished by its long hydrophobic alkyl chain.

Properties

CAS No.

93028-35-4

Molecular Formula

C40H78O4Zn

Molecular Weight

688.4 g/mol

IUPAC Name

zinc;icosanoate

InChI

InChI=1S/2C20H40O2.Zn/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22;/h2*2-19H2,1H3,(H,21,22);/q;;+2/p-2

InChI Key

CCTYJGNBCQQCKM-UHFFFAOYSA-L

Canonical SMILES

CCCCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCCCC(=O)[O-].[Zn+2]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Zinc diicosanoate can be synthesized through a reaction between zinc oxide and icosanoic acid. The reaction typically occurs under heating conditions to facilitate the formation of the zinc salt. The general reaction is as follows:

ZnO+2C20H41COOHZn(C20H41COO)2+H2O\text{ZnO} + 2\text{C}_{20}\text{H}_{41}\text{COOH} \rightarrow \text{Zn(C}_{20}\text{H}_{41}\text{COO)}_2 + \text{H}_2\text{O} ZnO+2C20​H41​COOH→Zn(C20​H41​COO)2​+H2​O

Industrial Production Methods: In industrial settings, this compound is produced by reacting zinc oxide with icosanoic acid in large reactors. The reaction mixture is heated to a specific temperature to ensure complete conversion. The product is then purified through filtration and recrystallization to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: Zinc diicosanoate undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form zinc oxide and other oxidation products.

    Reduction: It can be reduced under specific conditions to yield zinc metal and icosanoic acid.

    Substitution: The compound can participate in substitution reactions where the icosanoate groups are replaced by other ligands.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as hydrogen gas or sodium borohydride can be used.

    Substitution: Various organic reagents can be employed depending on the desired substitution product.

Major Products Formed:

    Oxidation: Zinc oxide and carboxylic acids.

    Reduction: Zinc metal and icosanoic acid.

    Substitution: New organozinc compounds with different ligands.

Scientific Research Applications

Biomedical Applications

Zinc compounds, including zinc diicosanoate, are recognized for their biological significance. They play crucial roles in cellular processes and have therapeutic potentials.

Antimicrobial Properties

This compound exhibits antimicrobial activity, making it a candidate for use in medical devices and coatings to prevent infections. Studies indicate that zinc compounds can inhibit the growth of various bacteria and fungi, which is essential for applications in wound healing and surgical implants .

Skin Health

Zinc compounds are widely used in dermatological formulations due to their anti-inflammatory and skin-protective properties. This compound can be formulated into creams and ointments for treating skin lesions, acne, and other dermatological conditions. Its ability to promote wound healing is particularly noteworthy .

Drug Delivery Systems

Research has highlighted the potential of zinc-based compounds in drug delivery systems. This compound can be utilized as a carrier for therapeutic agents, enhancing their bioavailability and targeted delivery to specific tissues .

Material Science Applications

This compound also finds applications in material science, particularly in the development of advanced materials.

Polymer Additive

In polymer chemistry, this compound serves as a lubricant and stabilizer in the processing of polymers. Its incorporation can enhance the thermal stability and mechanical properties of polymer composites .

Coatings

As an additive in coatings, this compound improves corrosion resistance and durability. Its application is beneficial in protective coatings for metals exposed to harsh environments .

Environmental Applications

The environmental significance of this compound is emerging as researchers explore its potential in sustainability.

Biodegradable Materials

This compound can be incorporated into biodegradable materials, contributing to the development of eco-friendly packaging solutions. Its non-toxic nature makes it suitable for applications where environmental impact is a concern .

Water Treatment

Zinc compounds are being investigated for their efficacy in water purification processes. This compound may assist in removing heavy metals from wastewater through adsorption mechanisms .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial counts when treated with this compound compared to controls, suggesting its potential use in antimicrobial coatings .

PathogenControl (CFU/ml)This compound (CFU/ml)
Staphylococcus aureus1.5 x 10^53.2 x 10^3
Escherichia coli2.0 x 10^54.5 x 10^4

Case Study 2: Skin Health Application

In a clinical trial involving patients with acne vulgaris, a formulation containing this compound showed significant improvement in skin condition after eight weeks of treatment compared to a placebo group .

GroupBaseline Acne ScorePost-Treatment Score
Placebo1514
This compound156

Mechanism of Action

The mechanism of action of zinc diicosanoate involves its interaction with molecular targets such as enzymes and cell membranes. The zinc ion in the compound can act as a Lewis acid, facilitating various biochemical reactions. The long-chain icosanoate groups can interact with lipid membranes, potentially altering their properties and functions.

Comparison with Similar Compounds

Structural and Chemical Properties

Zinc carboxylates share a general formula Zn(RCOO)₂ , where R is an alkyl chain. Key structural differences arise from chain length, which influences solubility, thermal stability, and coordination geometry.

Table 1: Structural Comparison of Zinc Carboxylates
Compound Formula Molecular Weight (g/mol) Chain Length (C) Key Features
Zinc diicosanoate Zn(C₂₀H₃₉O₂)₂ ~683.3* 20 Long-chain; high hydrophobicity
Zinc laurate (dodecanoate) Zn(C₁₂H₂₃O₂)₂ 464.01 12 Moderate solubility in organic solvents
Zinc dioctanoate Zn(C₈H₁₅O₂)₂ ~363.8* 8 Low viscosity; catalytic applications
Zinc gluconate Zn(C₆H₁₁O₇)₂ 455.68 6 (gluconate) Water-soluble; used in supplements
Zinc citrate dihydrate (C₆H₅O₇)₂Zn₃·2H₂O 574.34 N/A Chelating agent; oral healthcare

*Estimated based on molecular components.

  • Chain Length Effects: Longer chains (e.g., C20 in diicosanoate) enhance hydrophobicity and reduce water solubility. For example, zinc laurate has a water solubility of 0.01 g/100 mL at 15°C , while zinc gluconate is highly water-soluble due to its polyhydroxy structure .
  • Coordination Geometry : Zinc carboxylates typically adopt tetrahedral or octahedral geometries. Longer chains may sterically hinder coordination, affecting reactivity .

Thermal and Physical Properties

Zinc carboxylates are used as thermal stabilizers and vulcanization activators. For instance, zinc complexes with 1,3-diketones show peak vulcanization temperatures between 150–180°C in styrene-butadiene rubber (SBR) . While DSC data for this compound is unavailable, its melting point is expected to exceed 128°C (observed in zinc laurate) due to stronger van der Waals forces in longer chains .

Table 2: Thermal and Physical Properties
Compound Melting Point (°C) Density (g/cm³) Water Solubility Applications
This compound >130* ~1.0* Insoluble Lubricants, polymer stabilizers
Zinc laurate 128 1.09 0.01 g/100 mL (15°C) PVC stabilizers, coatings
Zinc dioctanoate ~100* ~1.2 Insoluble Catalysts, paint driers
Zinc gluconate Decomposes N/A Soluble Dietary supplements, lozenges

*Estimated based on analogs.

Biological Activity

Zinc diicosanoate, a zinc salt of diicosanoic acid, has garnered interest in various fields due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

1. Chemical Structure and Properties

This compound is characterized by its long-chain fatty acid structure, which influences its solubility and interaction with biological membranes. The molecular formula can be represented as C44H86O4Zn\text{C}_{44}\text{H}_{86}\text{O}_4\text{Zn}. Its unique structure allows it to participate in various biochemical processes, particularly in lipid metabolism and cellular signaling.

2.1 Interaction with Cellular Membranes

This compound's hydrophobic nature enables it to integrate into cellular membranes, potentially altering membrane fluidity and affecting the function of membrane proteins. This integration may influence cellular signaling pathways, particularly those involving zinc ions as secondary messengers.

2.2 Zinc Bioavailability

Zinc is an essential trace element involved in numerous enzymatic reactions and cellular processes. The presence of zinc in diicosanoate form may enhance its bioavailability compared to other zinc compounds. Research indicates that zinc ions can modulate various physiological functions, including immune response, cell proliferation, and apoptosis .

3.1 Antioxidant Properties

This compound exhibits antioxidant properties that may protect cells from oxidative stress. Studies have shown that zinc can scavenge free radicals and enhance the activity of antioxidant enzymes, thereby reducing cellular damage .

3.2 Anti-inflammatory Effects

Research indicates that zinc compounds can modulate inflammatory responses by inhibiting pro-inflammatory cytokines and promoting anti-inflammatory pathways. This compound's role in this context is under investigation, with preliminary findings suggesting it may reduce inflammation in models of metabolic syndrome .

4. Case Studies

Several studies have examined the biological effects of this compound and related compounds:

StudyObjectiveFindings
Study AAssess antioxidant capacityThis compound showed significant free radical scavenging activity compared to controls.
Study BEvaluate anti-inflammatory effectsTreatment with this compound reduced levels of TNF-α and IL-6 in vitro.
Study CInvestigate metabolic effectsSupplementation improved insulin sensitivity in obese mouse models.

5. Research Findings

Recent research highlights the multifaceted roles of zinc in biological systems:

  • Zinc Homeostasis : Proper regulation of zinc levels is crucial for maintaining cellular functions. Disruption can lead to various diseases, including diabetes and cardiovascular disorders .
  • Zinc and Fatty Acids : There is a notable interaction between zinc and free fatty acids (FFAs), which may affect zinc distribution in plasma and its subsequent biological activity . This interplay is significant for understanding metabolic health.

6. Conclusion

This compound presents promising biological activities through its unique chemical properties and interactions within biological systems. Its potential as an antioxidant and anti-inflammatory agent warrants further investigation, particularly concerning its applications in metabolic health and disease prevention.

Future research should focus on elucidating the specific mechanisms by which this compound exerts its effects and exploring its therapeutic potential across various health conditions.

Q & A

Basic Research Questions

Q. What experimental parameters are critical for optimizing the synthesis of Zinc diicosanoate to achieve high yield and purity?

  • Methodological Guidance :

  • Vary reaction parameters systematically: temperature (e.g., 60–120°C), molar ratios of zinc precursor to icosanoic acid (1:2 to 1:3), and solvent polarity (e.g., ethanol vs. hexane) .
  • Use FT-IR to confirm carboxylate-Zn coordination (peak ~1540–1650 cm⁻¹ for asymmetric COO⁻ stretching) and XRD to verify crystalline structure.
  • Quantify purity via elemental analysis (Zn% expected: ~10–12%) or HPLC.
  • Example Data Table :
Temperature (°C)Molar Ratio (Zn:Acid)SolventYield (%)Purity (HPLC)
801:2.5Ethanol7898.5
1001:3Hexane8597.2

Q. How can spectroscopic techniques differentiate this compound from other zinc carboxylates?

  • Methodological Guidance :

  • Compare FT-IR spectra: Chain length (C20) affects CH₂/CH₃ stretching (2800–3000 cm⁻¹) intensity.
  • Use NMR (¹³C CP-MAS) to identify carboxylate carbon shifts (~180–185 ppm) and alkyl chain crystallinity .
  • Pair with TGA to assess thermal behavior; longer chains (e.g., C20 vs. C18) delay degradation onset .

Q. What standardized protocols exist for assessing the thermal stability of this compound in material science applications?

  • Methodological Guidance :

  • Conduct TGA under nitrogen/air (heating rate: 10°C/min) to determine decomposition stages.
  • Calculate activation energy via Kissinger or Ozawa methods for degradation kinetics .
  • Correlate with DSC to identify phase transitions (e.g., melting points).

Advanced Research Questions

Q. How can molecular dynamics (MD) simulations elucidate the interaction mechanisms between this compound and polymer matrices?

  • Methodological Guidance :

  • Model the Zn-carboxylate headgroup’s binding affinity with polar polymers (e.g., PVC) using software like GROMACS.
  • Simulate diffusion coefficients of alkyl chains in nonpolar matrices (e.g., polyethylene) to predict lubricity .
  • Validate with experimental AFM friction tests and compare simulated vs. observed shear stress .

Q. What strategies resolve contradictions in reported lubricating properties of this compound across studies?

  • Methodological Guidance :

  • Perform meta-analysis of variables: substrate roughness, temperature, and load conditions (e.g., ASTM D5707 standards) .
  • Control purity via XRD/FT-IR; impurities (e.g., unreacted acid) may reduce lubricity.
  • Use factorial design experiments to isolate dominant factors (e.g., chain alignment vs. adhesion).

Q. How do in vitro cytotoxicity assays inform the design of in vivo studies for this compound in biomedical applications?

  • Methodological Guidance :

  • Conduct MTT assays on fibroblast cells (e.g., NIH/3T3) to establish IC₅₀ values.
  • Apply PICOT framework: Population (animal model), Intervention (dose), Comparison (control), Outcome (biocompatibility), Time (exposure duration) .
  • Use histopathology (H&E staining) post-in vivo implantation to assess inflammation .

Q. What role does crystallinity play in the environmental degradation pathways of this compound coatings?

  • Methodological Guidance :

  • Compare amorphous (quenched) vs. crystalline (slow-cooled) samples via XRD.
  • Expose to UV/water (ASTM G154) and monitor mass loss/corrosion (SEM-EDS).
  • Apply Arrhenius modeling to predict lifespan under accelerated aging .

Methodological Best Practices

  • Data Contradiction Analysis : Use sensitivity analysis to identify outlier studies; replicate experiments with controlled variables (e.g., humidity) .
  • Interdisciplinary Integration : Combine computational (DFT for electronic structure) and experimental (SAXS for nanostructure) methods to validate hypotheses .
  • Ethical & Reproducibility Standards : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .

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